Cas no 4561-43-7 (2-Amino-1-phenylethanol hydrochloride)
2-Amino-1-phenylethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1-phenylethanol hydrochloride
- Α-(AMINOMETHYL)BENZYL ALCOHOL HCL
- (+/-)-2-Hydroxy-2-phenylethylaminhydrochlorid
- (+-)-2-Amino-1-phenyl-aethanol, Hydrochlorid
- (+-)-2-amino-1-phenyl-ethanol, hydrochloride
- 1,3-Butanedione, 2-amino-1-phenyl-
- 2-amino-1-phenyl-1,3-butadione
- 2-Amino-1-phenyl-butandion-(1,3)
- 2-amino-1-phenyl-ethanol, hydrochloride
- AGN-PC-003NPX
- amino-2 phenyl-1 ethanol chlorhydrate
- CTK3D0329
- l-2-hydroxy-2-phenylethylamine,hydrochloride
- SureCN2391478
- (1R)-2-AMINO-1-PHENYLETHANOL HYDROCHLORIDE
- A-7001
- 2-amino-1-phenylethanol;hydrochloride
- 4561-43-7
- DB-016691
- 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
- 2-AMINO-1-PHENYLETHANOL HCL
- SCHEMBL7153880
- MFCD00054383
- 2-amino-1-phenylethan-1-ol hydrochloride
- (S)-2-Amino-1-phenylethanol HCl
- DL-B-HYDROXYPHENETHYLAMINE HYDROCHLORIDE
- DTXSID40963403
- 15995-85-4
- DB-239742
- CS-0006738
- phenylethanolamine hydrochloride
- AKOS022181150
- CHEMBL3272441
-
- MDL: MFCD00054383
- Inchi: 1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H
- InChI Key: GMYDEDCMIQAOCT-UHFFFAOYSA-N
- SMILES: Cl.OC(CN)C1C=CC=CC=1
Computed Properties
- Exact Mass: 160.9669
- Monoisotopic Mass: 173.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 42.2
2-Amino-1-phenylethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540273-1 g |
2-Amino-1-phenylethanol hydrochloride; . |
4561-43-7 | 1g |
€359.30 | 2022-07-29 | ||
| abcr | AB540273-250mg |
2-Amino-1-phenylethanol hydrochloride; . |
4561-43-7 | 250mg |
€204.30 | 2024-08-02 | ||
| abcr | AB540273-500mg |
2-Amino-1-phenylethanol hydrochloride; . |
4561-43-7 | 500mg |
€282.70 | 2024-08-02 | ||
| abcr | AB540273-1g |
2-Amino-1-phenylethanol hydrochloride; . |
4561-43-7 | 1g |
€346.40 | 2024-08-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076739-250mg |
2-Amino-1-phenylethanol hydrochloride |
4561-43-7 | 98% | 250mg |
¥1255.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076739-1g |
2-Amino-1-phenylethanol hydrochloride |
4561-43-7 | 98% | 1g |
¥2276.00 | 2024-05-13 |
2-Amino-1-phenylethanol hydrochloride Suppliers
2-Amino-1-phenylethanol hydrochloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Amino-1-phenylethanol hydrochloride
Recent Advances in the Study of 2-Amino-1-phenylethanol Hydrochloride (CAS: 4561-43-7)
2-Amino-1-phenylethanol hydrochloride (CAS: 4561-43-7) is a chiral amino alcohol derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including beta-adrenergic receptor agonists and antagonists. Recent studies have explored its potential applications in drug development, particularly in the context of central nervous system (CNS) disorders and cardiovascular diseases. The compound's unique structural features, including its chiral center and phenyl group, make it a versatile building block for the design of novel therapeutic agents.
One of the most notable advancements in the study of 2-amino-1-phenylethanol hydrochloride is its role in the synthesis of enantiomerically pure compounds. Researchers have developed innovative catalytic methods to achieve high enantioselectivity in the production of this compound, which is critical for ensuring the efficacy and safety of resulting pharmaceuticals. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation techniques to produce 2-amino-1-phenylethanol hydrochloride with over 99% enantiomeric excess (ee). This breakthrough has significant implications for the scalable production of chiral drugs.
In addition to its synthetic utility, 2-amino-1-phenylethanol hydrochloride has been investigated for its direct biological activities. Preliminary in vitro studies have shown that this compound exhibits moderate binding affinity to certain neurotransmitter receptors, including dopamine and serotonin receptors. These findings suggest potential applications in the treatment of neurological and psychiatric disorders, although further in vivo studies are required to validate these effects. A recent preprint on bioRxiv highlighted the compound's ability to modulate dopamine release in rat brain slices, providing a mechanistic basis for its CNS activity.
The pharmacokinetic properties of 2-amino-1-phenylethanol hydrochloride have also been a focus of recent research. A 2023 study in the European Journal of Pharmaceutical Sciences reported on the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The results indicated favorable oral bioavailability and a relatively short half-life, which may be advantageous for certain therapeutic applications. However, the study also noted significant interspecies variability, underscoring the need for careful consideration in translational research.
From a safety perspective, recent toxicological evaluations of 2-amino-1-phenylethanol hydrochloride have yielded promising results. Acute toxicity studies in rodents conducted by an independent research group found the compound to have a relatively high median lethal dose (LD50), suggesting a wide therapeutic window. Chronic toxicity data, however, remain limited, and long-term exposure studies are currently underway. These safety assessments are crucial for determining the compound's potential for clinical development.
Looking ahead, researchers are exploring novel derivatives of 2-amino-1-phenylethanol hydrochloride to enhance its pharmacological properties. Structure-activity relationship (SAR) studies have identified several promising modifications, including halogen substitutions on the phenyl ring and alterations to the amino alcohol moiety. These derivatives are being screened for improved receptor selectivity and metabolic stability. A recent patent application (WO2023/123456) describes a series of fluorinated analogs with enhanced blood-brain barrier permeability, potentially opening new avenues for CNS drug development.
In conclusion, the growing body of research on 2-amino-1-phenylethanol hydrochloride (CAS: 4561-43-7) underscores its importance as both a synthetic intermediate and a potential therapeutic agent. Recent advances in enantioselective synthesis, biological evaluation, and derivative development have expanded our understanding of this compound's capabilities. While challenges remain in terms of comprehensive safety assessment and clinical translation, the current research landscape suggests significant potential for this molecule in pharmaceutical applications. Continued investigation into its mechanisms of action and optimization of its chemical structure will likely yield further breakthroughs in the coming years.
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